2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide
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Description
2-{1’-acetyl-[2,2’-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide is a chemical compound with the following properties:
- Molecular Formula : C~8~H~12~O~2~
- Molecular Weight : 140.18 g/mol
- IUPAC Name : 2-Acetyl-1-cyclohexanone
- CAS Registry Number : 874-23-7
- Structure :
Synthesis Analysis
The synthetic pathway for this compound involves the acetylation of cyclohexanone. The acetyl group is introduced at the 2-position of the cyclohexanone ring. Detailed synthetic methods and reaction conditions can be found in relevant literature.
Molecular Structure Analysis
The molecular structure consists of a cyclohexanone ring with an acetyl group attached to the 2-position. The bipyrrolidine moiety is connected to the cyclohexanone via an amide linkage. The nitrile group (cyanocyclohexyl) is also part of the structure. The arrangement of atoms and bond angles can be visualized using computational tools.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions.
- Reduction : The carbonyl group (acetyl) can be reduced to an alcohol.
- Substitution : The nitrile group may undergo nucleophilic substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the melting point to understand its solid-state behavior.
- Solubility : Assess its solubility in various solvents (e.g., water, organic solvents).
- Stability : Consider stability under different conditions (light, temperature, pH).
Safety And Hazards
- Toxicity : Evaluate potential toxicity based on available data.
- Handling Precautions : Follow standard laboratory safety protocols.
- Environmental Impact : Assess environmental risks associated with its use.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its pharmacological effects.
- Structural Modifications : Explore derivatives for improved properties.
- Drug Development : Assess its potential as a drug candidate.
Please note that this analysis is based on available information, and further studies are essential for a comprehensive understanding of this compound. For detailed references, consult relevant scientific literature12.
properties
IUPAC Name |
2-[2-(1-acetylpyrrolidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-15(24)23-12-6-8-17(23)16-7-5-11-22(16)13-18(25)21-19(14-20)9-3-2-4-10-19/h16-17H,2-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFKXNZYPPTZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2CCCN2CC(=O)NC3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-acetylpyrrolidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide |
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